molecular formula C16H12F2N4O2S3 B11259012 2,5-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

2,5-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11259012
M. Wt: 426.5 g/mol
InChI Key: QKTGRUJLODNTOJ-UHFFFAOYSA-N
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Description

2,5-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorinated benzene, thiophene, triazole, and thiazole moieties

Properties

Molecular Formula

C16H12F2N4O2S3

Molecular Weight

426.5 g/mol

IUPAC Name

2,5-difluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H12F2N4O2S3/c17-10-3-4-12(18)14(8-10)27(23,24)19-6-5-11-9-26-16-20-15(21-22(11)16)13-2-1-7-25-13/h1-4,7-9,19H,5-6H2

InChI Key

QKTGRUJLODNTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and triazole rings, followed by their functionalization and coupling to form the final compound. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazole and thiazole rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of fluorine atoms on the benzene ring via electrophilic aromatic substitution.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the sulfonamide group to the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of fluorine atoms can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,5-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Incorporation into polymers or other materials to enhance properties such as conductivity or stability.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.

    Fluorinated Benzene Derivatives: Compounds containing fluorinated benzene rings, such as 1,3-difluorobenzene.

Uniqueness

2,5-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of multiple heterocyclic rings and fluorinated benzene, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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